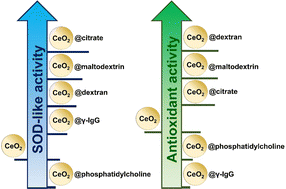Biocompatible ligands modulate nanozyme activity of CeO2 nanoparticles†
New Journal of Chemistry Pub Date: 2023-10-19 DOI: 10.1039/D3NJ03728B
Abstract
The diversity of catalytic activities and antioxidant properties of cerium oxide nanoparticles (CeO2 NPs) makes them promising materials for the theranostics of various diseases, especially those caused by disturbances in free radical homeostasis in living systems. Despite the fact that the functionalisation of nanoparticles’ surface plays a critical role in nanomedicine applications, the effect of different coatings on their enzyme-like behaviour and antioxidant properties is still poorly understood, which limits the biomedical application of CeO2 NPs. This paper reports on the effect of low and high molecular weight biocompatible ligands on the SOD-like activity and radical scavenging properties of CeO2 NPs, which was analysed using a phosphate-rich medium resembling a natural environment. The results obtained show that these ligands modulate the SOD-like properties of CeO2 NPs as follows. Citrate and polysaccharide (maltodextrin and dextran) surface coatings increase the SOD-like activity of CeO2 NPs by an average of 2.2 times, and the protein corona (γ-globulin, γ-IgG) increases this activity by an average of 1.8 times. Citrate-coated CeO2 NPs and CeO2 nanoparticles modified with polysaccharide molecules are more effective SOD mimetics than CeO2@γ-IgG NPs. The SOD-like activity of phosphatidylcholine-coated CeO2 and CeO2@γ-IgG NPs is due to the combined action of nanoscale CeO2 and ligands. The antioxidant activity of CeO2 NPs after their modification with different ligands with respect to alkyl peroxyl radicals is multidirectional. Unexpectedly, citrate-, maltodextrin- and dextran-coated CeO2 NPs are more effective antioxidants than bare CeO2 NPs. CeO2 NPs modified with phosphatidylcholine or γ-IgG exhibited less radical-scavenging ability than bare CeO2 nanoparticles. Thus, common biocompatible ligands are able to regulate the biochemical activity of CeO2 NPs.


Recommended Literature
- [1] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [2] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [3] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [4] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [5] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [6] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models
- [7] Inside front cover
- [8] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [9] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [10] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 111900-32-4









